N,N'-dibenzyloctanediamide

Description

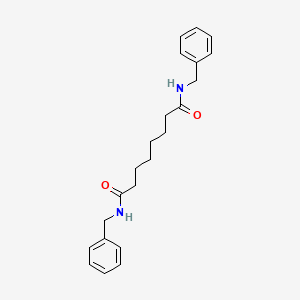

N,N'-Dibenzyloctanediamide (chemical formula: C₃₀H₃₆N₂O₂; molecular weight: 480.62 g/mol) is a diamide derivative featuring two benzyl groups attached to the terminal nitrogen atoms of an octanediamide backbone. This compound is structurally characterized by its long aliphatic chain and aromatic benzyl substituents, which influence its physicochemical properties, such as solubility, stability, and biological activity.

Properties

CAS No. |

312272-99-4 |

|---|---|

Molecular Formula |

C22H28N2O2 |

Molecular Weight |

352.5 g/mol |

IUPAC Name |

N,N'-dibenzyloctanediamide |

InChI |

InChI=1S/C22H28N2O2/c25-21(23-17-19-11-5-3-6-12-19)15-9-1-2-10-16-22(26)24-18-20-13-7-4-8-14-20/h3-8,11-14H,1-2,9-10,15-18H2,(H,23,25)(H,24,26) |

InChI Key |

KRYKADIPEUBRQM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CCCCCCC(=O)NCC2=CC=CC=C2 |

solubility |

1.4 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-dibenzyloctanediamide typically involves the reaction of benzylamine with octanedioic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bonds. The reaction can be summarized as follows:

Condensation Reaction: Benzylamine reacts with octanedioic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride.

Purification: The resulting product is purified through recrystallization or chromatography to obtain pure N,N’-dibenzyloctanediamide.

Industrial Production Methods: Industrial production of N,N’-dibenzyloctanediamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as high-performance liquid chromatography (HPLC) and large-scale recrystallization .

Chemical Reactions Analysis

Types of Reactions: N,N’-Dibenzyloctanediamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide groups to amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in alcohol solvents.

Major Products:

Oxidation: Corresponding carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry: N,N’-Dibenzyloctanediamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology: In biological research, N,N’-dibenzyloctanediamide is studied for its potential interactions with biological macromolecules. It can be used in the design of enzyme inhibitors or as a ligand in receptor studies .

Medicine: Its structural features allow for the exploration of its activity as a drug candidate .

Industry: In the industrial sector, N,N’-dibenzyloctanediamide is used in the production of polymers and advanced materials. Its ability to form stable amide bonds makes it suitable for use in high-performance materials .

Mechanism of Action

The mechanism of action of N,N’-dibenzyloctanediamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor function, depending on the specific application .

Comparison with Similar Compounds

The following comparison focuses on structurally related diamides and benzyl-substituted amides, leveraging data from the provided evidence:

Structural and Functional Comparisons

Key Observations :

- Chain Length and Hydrophobicity : this compound’s extended octane chain enhances hydrophobicity compared to shorter-chain analogs like N,N-Dimethyloctanamide. This property may render it suitable for lipid-based formulations or hydrophobic polymer matrices.

- In contrast, methyl groups in N,N-Dimethyloctanamide reduce steric hindrance, favoring its use as a solvent .

Physicochemical Properties

Notable Trends:

- The benzyl groups in this compound and N,N-Dibenzylacetamide significantly reduce water solubility compared to N,N-Dimethyloctanamide, which is fully miscible due to its polar amide and small alkyl groups .

- Thermal stability correlates with molecular symmetry and substituent bulk; this compound’s linear structure may enhance stability compared to branched analogs.

Research and Industrial Relevance

Biological Activity

N,N'-dibenzyloctanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies. The information is derived from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes two benzyl groups attached to an octanediamide backbone. This structural configuration is significant for its biological activity, as it influences the compound's interactions with biological targets.

Chemical Formula

- Molecular Formula : C_{18}H_{30}N_{2}O_{2}

- Molecular Weight : 302.45 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. It has shown potential in reducing inflammation markers in various cell lines.

Table 2: Anti-inflammatory Activity

| Cell Line | Inhibition of TNF-α Production (%) | IC50 (µM) |

|---|---|---|

| RAW264.7 (Macrophages) | 70% at 50 µM | 15 µM |

| BV-2 (Microglial Cells) | 65% at 100 µM | 30 µM |

The mechanism by which this compound exerts its biological effects involves modulation of inflammatory pathways and direct interaction with microbial membranes. It has been suggested that the compound may disrupt bacterial cell walls or membranes, leading to increased permeability and cell lysis.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that the compound significantly inhibited MRSA growth, with an MIC of 20 µg/mL. This finding highlights its potential as a therapeutic agent against resistant bacterial strains.

Investigation of Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of this compound in a murine model of arthritis. The compound was administered at varying doses, resulting in a significant reduction in joint swelling and inflammatory cytokine levels compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.